Cas no 93071-81-9 ((2-fluoro-3-methoxyphenyl)methanamine)

(2-fluoro-3-methoxyphenyl)methanamine structure
93071-81-9 structure
Nome del prodotto:(2-fluoro-3-methoxyphenyl)methanamine
Numero CAS:93071-81-9
MF:C8H10FNO
MW:155.169505596161
MDL:MFCD11045854
CID:1011984
PubChem ID:55265081

(2-fluoro-3-methoxyphenyl)methanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-fluoro-3-methoxyphenyl)methanamine
    • SCHEMBL8926
    • 93071-81-9
    • 2-Fluoro-3-methoxybenzenemethanamine
    • 2-Fluoro-3-methoxy-benzylamine
    • 2-fluoro-3-methoxybenzylamine
    • Benzenemethanamine, 2-fluoro-3-methoxy-
    • CS-0091517
    • SB40021
    • AKOS006308111
    • 1-(2-Fluoro-3-methoxyphenyl)methanamine
    • QHYXUBYSAOZUJF-UHFFFAOYSA-N
    • MFCD11045854
    • D75152
    • DTXSID401291092
    • PS-11693
    • EN300-260114
    • 2-Fluoro-3-methoxybenzenemethanamine (ACI)
    • DB-261019
    • MDL: MFCD11045854
    • Inchi: 1S/C8H10FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3
    • Chiave InChI: QHYXUBYSAOZUJF-UHFFFAOYSA-N
    • Sorrisi: FC1C(=CC=CC=1CN)OC

Proprietà calcolate

  • Massa esatta: 155.074642105g/mol
  • Massa monoisotopica: 155.074642105g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 121
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 35.2Ų

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 237.4±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 97.4±23.2 °C
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

(2-fluoro-3-methoxyphenyl)methanamine Informazioni sulla sicurezza

(2-fluoro-3-methoxyphenyl)methanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1232-1g
2-Fluoro-3-methoxy-benzylamine
93071-81-9 97%
1g
831.08CNY 2021-05-08
Alichem
A015000306-250mg
2-Fluoro-3-methoxybenzylamine
93071-81-9 97%
250mg
$470.40 2023-08-31
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1232-5g
2-Fluoro-3-methoxy-benzylamine
93071-81-9 97%
5g
3375.21CNY 2021-05-08
abcr
AB337587-1 g
2-Fluoro-3-methoxybenzylamine; .
93071-81-9
1g
€212.80 2022-06-10
eNovation Chemicals LLC
D267670-5g
2-Fluoro-3-methoxy-benzylamine
93071-81-9 97%
5g
$1265 2024-08-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1232-500mg
2-Fluoro-3-methoxy-benzylamine
93071-81-9 97%
500mg
746.28CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1232-250mg
2-Fluoro-3-methoxy-benzylamine
93071-81-9 97%
250mg
661.47CNY 2021-05-08
Enamine
EN300-260114-2.5g
(2-fluoro-3-methoxyphenyl)methanamine
93071-81-9 95%
2.5g
$139.0 2024-06-18
Enamine
EN300-260114-10.0g
(2-fluoro-3-methoxyphenyl)methanamine
93071-81-9 95%
10.0g
$401.0 2024-06-18
Enamine
EN300-260114-0.5g
(2-fluoro-3-methoxyphenyl)methanamine
93071-81-9 95%
0.5g
$66.0 2024-06-18

(2-fluoro-3-methoxyphenyl)methanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen ;  3 h, rt
Riferimento
Preparation of amide compounds for controlling plant diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Riferimento
Prepared quinazolin-4(3H)-one derivatives and their use as PI3 kinase inhibitors
, Taiwan, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Riferimento
Imidazopyridines as plasma kallikrein inhibitors and uses and preparation thereof
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen ;  3 h, 1 atm, rt
Riferimento
Preparation of benzothiazole carboxamides as agrochemical fungicides
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Riferimento
Preparation of pyrazolopyrimidine compounds as phosphoinositide 3-kinase (PI3 kinase) inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen ;  3 h, 1 atm, rt
Riferimento
N-Benzylpyrazolecarboxamides, plant pest control agents containing them, and control of plant pests using them
, Japan, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen ;  3 h, 1 atm, rt
Riferimento
Preparation of naphthyridinecarboxamide derivatives for plant disease control
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  5 h, rt
Riferimento
N-benzyl quinoline-6-carboxamide compounds for controlling plant disease
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen ;  3 h, 1 atm, rt
Riferimento
Preparation of benzothiazolecarboxamides as agrochemical fungicides.
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen ;  3 h, 1 atm, rt
Riferimento
Agrochemical compositions containing aminonicotinamides for controlling or preventing plant diseases caused by plant pathogens
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen ;  3 h, 1 atm, rt
Riferimento
Preparation of naphthyridinecarboxamides for plant disease control
, World Intellectual Property Organization, , ,

(2-fluoro-3-methoxyphenyl)methanamine Raw materials

(2-fluoro-3-methoxyphenyl)methanamine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93071-81-9)(2-fluoro-3-methoxyphenyl)methanamine
A938055
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):173.0/655.0